
1-Phenyl-5-tridecyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, methanol
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted triazoles
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in drug development for its biological activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The long alkyl chain may enhance its lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-1,2,4-triazole-3-thiol
- 1-Phenyl-5-methyl-1H-1,2,4-triazole-3-thione
- 1-Phenyl-5-ethyl-1H-1,2,4-triazole-3-thione
Uniqueness
1-Phenyl-5-tridecyl-1H-1,2,4-triazole-3(2H)-thione is unique due to its long tridecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity.
Properties
CAS No. |
805323-81-3 |
|---|---|
Molecular Formula |
C21H33N3S |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
2-phenyl-3-tridecyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H33N3S/c1-2-3-4-5-6-7-8-9-10-11-15-18-20-22-21(25)23-24(20)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3,(H,23,25) |
InChI Key |
ICYFCDXDIFIYGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NC(=S)NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




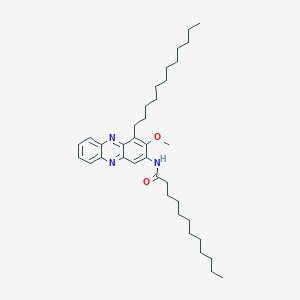
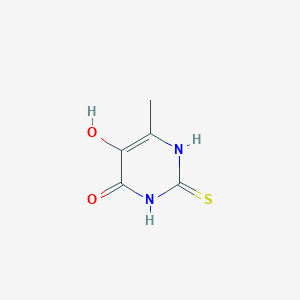

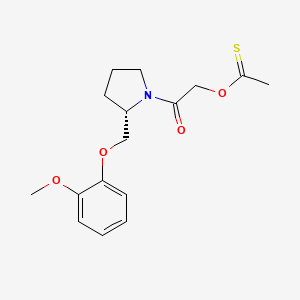
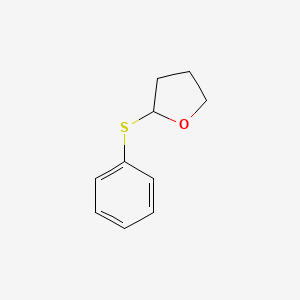
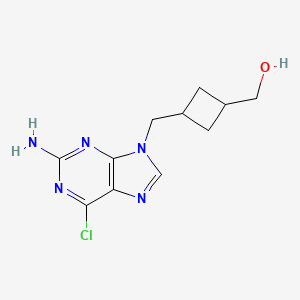
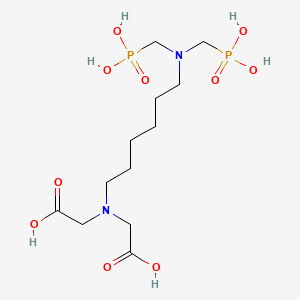

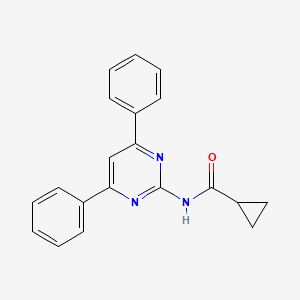
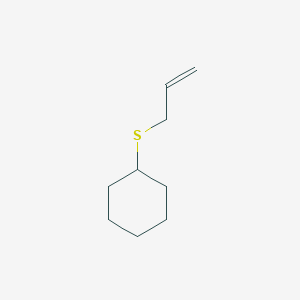
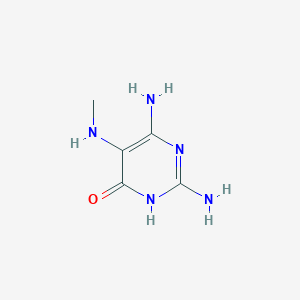
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)
